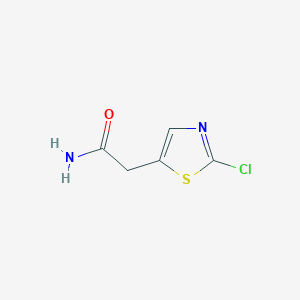

2-(2-Chlorothiazol-5-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2OS |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H5ClN2OS/c6-5-8-2-3(10-5)1-4(7)9/h2H,1H2,(H2,7,9) |

InChI Key |

HPGPZVHSENTXRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chlorothiazol 5 Yl Acetamide and Analogous Chloro Thiazole Acetamide Derivatives

Precursor Synthesis and Starting Material Preparation for the 2-Chlorothiazole (B1198822) Moiety

Strategies for the Construction of the Thiazole (B1198619) Ring System

The Hantzsch thiazole synthesis is the most established and widely utilized method for constructing the thiazole ring. nih.govtaylorandfrancis.comnih.govyoutube.combepls.com This method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide or a related derivative containing an N-C-S fragment. nih.gov The versatility of the Hantzsch synthesis allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judiciously selecting the starting materials. taylorandfrancis.com

Beyond the classical Hantzsch synthesis, other notable methods for thiazole ring construction include:

Cook-Heilborn Synthesis: This method utilizes α-aminonitriles and dithioacids or related compounds to form 5-aminothiazoles. pharmaguideline.com

Tcherniac's Synthesis: This approach involves the acid hydrolysis of α-thiocyanoketones or their reaction with sulfur compounds to yield 2-substituted thiazoles. pharmaguideline.com

Modern Variations: Contemporary methods often employ catalysts to improve efficiency and selectivity. For instance, copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (B1210189) has been developed. nih.gov Palladium(II) acetate (B1210297) and iron(III) bromide have also been used to catalyze the reaction of vinyl azides with potassium thiocyanate to produce 4-substituted 2-aminothiazoles. organic-chemistry.org

Table 1: Comparison of Major Thiazole Ring Synthesis Methods

| Synthesis Method | Starting Materials | Key Features | References |

| Hantzsch Synthesis | α-Halocarbonyl compounds, Thioamides/Thioureas | Oldest and most widely known method, versatile for substitution patterns. | nih.govtaylorandfrancis.comnih.govyoutube.combepls.com |

| Cook-Heilborn Synthesis | α-Aminonitriles, Dithioacids/Esters | Leads to the formation of 5-aminothiazoles. | pharmaguideline.com |

| Tcherniac's Synthesis | α-Thiocyanoketones | Yields 2-substituted thiazoles. | pharmaguideline.com |

| Copper-Catalyzed Cyclization | Oximes, Anhydrides, Potassium Thiocyanate | A modern, catalyzed approach. | nih.gov |

| Palladium/Iron-Catalyzed Reaction | Vinyl Azides, Potassium Thiocyanate | Catalytic method for producing 4-substituted 2-aminothiazoles. | organic-chemistry.org |

Introduction and Regioselective Placement of Chlorine on the Thiazole Ring (e.g., at C-2)

The introduction of a chlorine atom at a specific position on the thiazole ring is a crucial step in the synthesis of the target compound. The electron-deficient nature of the C2-position makes it susceptible to nucleophilic attack, while the C5-position is generally favored for electrophilic substitution. pharmaguideline.com

For the synthesis of 2-chlorothiazole derivatives, direct chlorination of a thiazole precursor is a common strategy. A patented process describes the preparation of 2-chloro-5-chloromethyl-thiazole by reacting a thiazolidine-2-thione derivative with a chlorinating agent such as sulfuryl chloride. google.com The reaction can be carried out in a solvent like dichloromethane. google.com

The regioselectivity of halogenation can be influenced by the substituents already present on the thiazole ring. Electron-donating groups at the C2-position can facilitate electrophilic attack at the C5-position. pharmaguideline.com

Formation of the Acetamide (B32628) Moiety and its Positional Linkage to the Thiazole Ring

Once the 2-chlorothiazole precursor is synthesized, the next stage involves the formation of the acetamide group and its attachment to the thiazole ring. This can be achieved through either N-acylation or C-linkage strategies.

N-Acylation Reactions for the Synthesis of N-Thiazolylacetamides

N-acylation is a widely employed method for the synthesis of amides and is particularly relevant for preparing N-thiazolylacetamides from 2-aminothiazole (B372263) precursors. researchgate.netbath.ac.uk This reaction typically involves the treatment of the aminothiazole with an acylating agent, such as chloroacetyl chloride, in the presence of a base. uran.uanih.govfrontiersin.orgiosrjournals.orgresearchgate.netresearchgate.net The base, often triethylamine (B128534) or sodium carbonate, serves to neutralize the hydrogen chloride generated during the reaction. uran.uanih.gov The reaction is commonly performed in a suitable solvent like dioxane or dichloromethane. uran.uanih.gov

Microwave irradiation has been shown to significantly accelerate these acylation reactions, leading to higher yields in shorter reaction times compared to conventional heating methods. iosrjournals.orgnih.gov Green chemistry approaches, such as performing the reaction in water, have also been developed to provide more environmentally benign synthetic routes. nih.gov

Table 2: Reagents and Conditions for N-Acylation of Aminothiazoles

| Acylating Agent | Base | Solvent | Noteworthy Conditions | References |

| Chloroacetyl chloride | Triethylamine | Dioxane | Heating to 70-80 °C | uran.ua |

| Chloroacetyl chloride | Sodium Carbonate | Dichloromethane | Reaction at 0 °C | nih.govfrontiersin.org |

| Chloroacetyl chloride | - | DMF | Microwave irradiation | iosrjournals.org |

| N-protected aminoacylbenzotriazole | - | Water | Microwave irradiation, Green chemistry approach | nih.gov |

C-Linkage Strategies for Acetamide Functionalization at the Thiazole Ring (e.g., at C-5)

Directly attaching an acetamide group to the C-5 position of the thiazole ring via a carbon-carbon bond formation is a more complex challenge. The reactivity of the thiazole ring dictates the feasibility of such transformations. As previously mentioned, the C5-position is prone to electrophilic substitution. pharmaguideline.com Therefore, strategies often involve the introduction of a functional group at the C-5 position that can be subsequently converted into the acetamide moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to form C-C bonds at the thiazole ring. nih.gov While not a direct acetamide linkage, this methodology allows for the introduction of aryl or other carbon-based substituents which could potentially be further functionalized to the desired acetamide group.

Advanced Synthetic Approaches and Process Optimization in Thiazole-Acetamide Chemistry

Microwave-Assisted Synthesis: The use of microwave irradiation has proven to be a valuable tool in accelerating reaction rates and improving yields for both the thiazole ring formation and the subsequent N-acylation steps. bepls.comiosrjournals.orgnih.gov This technique often leads to cleaner reactions with reduced by-product formation.

Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, there is a growing emphasis on developing greener protocols. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst-free reaction conditions where possible. bepls.comnih.govrsc.org

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. One-pot procedures for the synthesis of Hantzsch thiazole derivatives have been reported. bepls.com

Flow Chemistry: The use of microfluidic reactors in flow chemistry offers precise control over reaction parameters such as temperature and mixing, which can lead to higher conversions and yields. Anodic oxidation of Breslow intermediates in a microfluidic electrolysis cell has been described for the synthesis of N-acylated thiazolium cations, which are precursors to amides. researchgate.net

These advanced approaches are crucial for the development of scalable and economically viable manufacturing processes for 2-(2-chlorothiazol-5-yl)acetamide and related compounds.

Exploration of Improved Batch Synthesis Procedures

Traditional batch synthesis remains a common approach for the laboratory-scale production of chloro-thiazole acetamide derivatives. The general strategy involves the acylation of an appropriate aminothiazole precursor. For the target molecule, a plausible synthetic pathway involves the initial synthesis of 2-chloro-5-chloromethylthiazole (B146395), followed by amination and subsequent acetylation.

The synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole, has been approached through various routes. One common method involves the reaction of 1-isothiocyanato-2-propene with a chlorinating agent. guidechem.com Another approach utilizes 2,3-dichloropropene and sodium thiocyanate. guidechem.com

Once 2-chloro-5-chloromethylthiazole is obtained, a hypothetical batch synthesis for this compound would proceed as follows:

Amination: The chloromethyl group of 2-chloro-5-chloromethylthiazole is converted to an aminomethyl group. This can be achieved through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or an amine source.

Acetylation: The resulting 2-chloro-5-(aminomethyl)thiazole is then acetylated. A common method for the N-acetylation of amines is the reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the generated acid. nih.govresearchgate.net

The table below outlines a representative batch synthesis for a generic N-(thiazol-2-yl)acetamide, which illustrates the typical conditions that could be adapted for the synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Acetylation | 2-Aminothiazole, Acetyl chloride | Dry Acetone | Reflux, 2 hours | Not Specified | nih.govresearchgate.net |

| Acetylation | 4-Aminobenzenesulfonamide, Chloroacetyl chloride | Dimethylformamide | Room Temperature | Not Specified | iaea.org |

Evaluation of Continuous Flow Reactor Methodologies for Thiazole-Acetamide Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of thiazole derivatives is an area of active research.

A continuous synthesis method for the key intermediate, 2-chloro-5-chloromethylthiazole, has been developed. This process involves the continuous feeding of a 2-chloro-3-isothiocyanato-1-propylene solution and chlorine gas into a reactor. This method is reported to significantly improve the yield and purity of the product compared to batch processes. google.com

While a dedicated continuous flow synthesis for the final product, this compound, has not been explicitly detailed in the reviewed literature, the principles of flow chemistry can be applied to the individual reaction steps. For instance, continuous flow amination and acetylation reactions have been successfully demonstrated for a variety of substrates. nih.govrsc.orgbeilstein-journals.orgresearchgate.net

A hypothetical continuous flow process for this compound could involve:

A packed-bed reactor containing a solid-supported aminating agent for the conversion of 2-chloro-5-chloromethylthiazole to 2-chloro-5-(aminomethyl)thiazole.

An in-line mixing of the aminothiazole stream with a stream of an acetylating agent, followed by passage through a heated reaction coil to facilitate the acetylation.

The table below summarizes a continuous flow acetylation of various amines, demonstrating the potential of this technology for the synthesis of the target compound.

| Amine Substrate | Acetylating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Reference |

| Benzylamine | Acetonitrile | Alumina | 150 | 50 | >95 | nih.govresearchgate.net |

| Aniline | Acetonitrile | Alumina | 200 | 50 | ~80 | nih.govresearchgate.net |

Development of High-Yield and High-Selectivity Synthetic Pathways

The development of high-yield and high-selectivity pathways is a central goal in the synthesis of this compound and its analogs. In batch synthesis, optimization of reaction parameters such as temperature, reaction time, solvent, and the choice of base is crucial for maximizing yield and minimizing by-product formation.

For the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a related class of compounds, optimization of Suzuki cross-coupling reaction conditions was shown to significantly enhance yields. nih.gov The choice of solvent was found to be critical, with 1,4-dioxane (B91453) providing better results than toluene (B28343) or DMF. nih.gov

In the context of continuous flow synthesis of 2-chloro-5-chloromethylthiazole, controlling the stoichiometry of the reactants and the reaction temperature are key to achieving high yields and selectivity. The continuous process is reported to increase the yield from 75% in batch to 92% in flow, with a significant reduction in by-products. google.com

The following table presents data on the optimization of a batch synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, highlighting factors that influence yield.

| Arylboronic Acid/Ester | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | 1,4-Dioxane | 80-100 | 80 | nih.gov |

| 4-Methylphenylboronic acid | 1,4-Dioxane | 80-100 | 85 | nih.gov |

| 4-Cyanophenylboronic acid | 1,4-Dioxane | 80-100 | 81 | nih.gov |

Methods for Purification and Isolation of Thiazole-Acetamide Compounds

The purification and isolation of the final this compound product, as well as its intermediates, are critical steps to ensure high purity. Common techniques employed include recrystallization, distillation, and column chromatography.

For the precursor 2-chloro-5-chloromethylthiazole, purification is typically achieved by distillation under reduced pressure. ijcce.ac.ir Treatment with a lower alcohol followed by distillation has also been reported as an effective purification method. ijcce.ac.ir Crystallization from a suitable solvent is another method used to obtain high-purity material. google.com

For the final acetamide derivatives, purification methods often involve recrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate. researchgate.netijcce.ac.ir In cases where simple recrystallization is insufficient, column chromatography using silica (B1680970) gel is a standard technique to separate the desired product from impurities. ijcce.ac.ir

The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.

Structural Elucidation and Spectroscopic Characterization of 2 2 Chlorothiazol 5 Yl Acetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Chlorothiazol-5-yl)acetamide, both ¹H and ¹³C NMR would provide definitive information about its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the different types of protons in the molecule.

Thiazole (B1198619) Proton (H-4): The thiazole ring contains a single proton at the C-4 position. This proton would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the downfield region, likely around δ 7.5-8.0 ppm . This is due to the deshielding effect of the aromatic, electron-deficient thiazole ring system. For comparison, the thiazole proton in the related compound 2-chloro-1,3-thiazole-5-carbaldehyde appears at a specific chemical shift that helps in this estimation. chemicalbook.com

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the thiazole ring are expected to produce a singlet at approximately δ 3.8-4.2 ppm . The electronegativity of the adjacent carbonyl group and the thiazole ring would shift this signal downfield.

Amide Protons (-NH₂): The two protons of the primary amide group would typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors like solvent, concentration, and temperature. They are expected to be found in the range of δ 7.0-7.5 ppm .

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Singlet | 1H | Thiazole H-4 |

| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8-4.2 | Singlet | 2H | -CH₂- |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide (B32628) group is the most deshielded and is expected to appear at the lowest field, around δ 168-172 ppm .

Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are influenced by the attached substituents and the heteroatoms.

C-2: Attached to both the electronegative chlorine and nitrogen atoms, this carbon would be significantly deshielded, with an expected chemical shift around δ 158-162 ppm .

C-5: This carbon is attached to the acetamide side chain and is part of the C=C double bond of the ring. Its resonance is predicted to be around δ 140-145 ppm .

C-4: This carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons, appearing around δ 120-125 ppm .

Methylene Carbon (-CH₂-): The methylene carbon's chemical shift is influenced by the adjacent thiazole ring and carbonyl group, and it is predicted to be in the range of δ 35-40 ppm .

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168-172 | C=O |

| ~158-162 | Thiazole C-2 |

| ~140-145 | Thiazole C-5 |

| ~120-125 | Thiazole C-4 |

| ~35-40 | -CH₂- |

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

To unambiguously assign the proton and carbon signals, advanced NMR experiments would be employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate between the carbon signals. It would show a positive signal for the CH (thiazole C-4) and a negative signal for the CH₂ (methylene) carbon, while the quaternary carbons (C-2, C-5, and C=O) would be absent.

2D NMR (COSY and HSQC):

COSY (Correlation Spectroscopy): This experiment would show no correlations, confirming the presence of isolated spin systems (singlets) in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show a cross-peak between the thiazole H-4 proton signal and the C-4 carbon signal, and another between the methylene protons and the methylene carbon, confirming their assignments.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

N-H Stretching: The primary amide (-NH₂) group would show two distinct stretching bands in the region of 3350-3180 cm⁻¹ .

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the amide (Amide I band) would be prominent around 1650-1680 cm⁻¹ .

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1620-1650 cm⁻¹ .

C-N Stretching: The stretching vibration of the C-N bond in the amide is expected in the 1400-1420 cm⁻¹ region.

Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring (C=C and C=N bonds) typically appear in the 1600-1450 cm⁻¹ region. cdnsciencepub.com

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 800-600 cm⁻¹ .

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3180 | Medium-Strong | N-H Stretch (Amide) |

| ~1650-1680 | Strong | C=O Stretch (Amide I) |

| ~1620-1650 | Medium | N-H Bend (Amide II) |

| ~1600-1450 | Medium-Weak | Thiazole Ring Vibrations |

| ~1400-1420 | Medium | C-N Stretch |

| ~800-600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₅ClN₂OS), the molecular weight is 176.62 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. Due to the presence of a chlorine atom, this peak would appear as a characteristic isotopic cluster: one peak for the ³⁵Cl isotope (M⁺) and another peak approximately one-third the intensity for the ³⁷Cl isotope (M+2⁺) at m/z values of approximately 176 and 178, respectively. The presence of a sulfur atom would also contribute a smaller M+2 peak due to the ³⁴S isotope.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of the acetamide group (•CONH₂) to give a fragment.

Cleavage of the bond between the methylene group and the thiazole ring, leading to the formation of a chlorothiazolylmethyl cation.

A McLafferty rearrangement is not possible for this structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-chlorothiazole (B1198822) moiety acts as the principal chromophore. It is expected to exhibit absorption maxima in the UV region, likely corresponding to π → π* and n → π* transitions associated with the aromatic ring and its heteroatoms. The exact position of the absorption maximum (λ_max) would be influenced by the solvent used, but it is anticipated to be in the range of 250-280 nm . For comparison, simple thiazoles show absorption in this region. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound is not publicly available, examination of crystallographic data for structurally related analogues offers significant insights into the likely solid-state conformation and packing of this molecule.

Detailed crystallographic studies have been conducted on several analogues, including other substituted thiazole acetamides and compounds containing the 2-chlorothiazole moiety. These studies reveal recurring structural motifs and intermolecular interactions that are likely to be relevant to this compound.

A notable analogue, (E)-2-((2-Chlorothiazol-5-yl)methyl)-1-methyl-3-nitroguanidine, which shares the 2-chlorothiazole-5-yl methyl group, has been characterized by X-ray crystallography. nih.gov The Cambridge Crystallographic Data Centre (CCDC) has assigned the deposition number 202413 to its crystal structure, indicating that detailed crystallographic information is accessible for in-depth analysis. nih.gov

Further insights can be drawn from the crystal structure of 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net In this molecule, the dichlorophenyl ring is significantly twisted with respect to the thiazole ring. researchgate.net The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming dimeric structures that arrange into chains. researchgate.net This highlights the importance of hydrogen bonding in directing the solid-state assembly of such acetamide derivatives.

The crystal structure of another related compound, 2-Chloro-N-(2,5-dichlorophenyl)acetamide, has been determined to be triclinic with the space group P-1. researchgate.net Its solid-state conformation is influenced by intramolecular hydrogen bonding between the N-H group and chlorine atoms. researchgate.net Similarly, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveals the presence of intramolecular N-H···O hydrogen bonds and several intermolecular C-H···O interactions that dictate the crystal packing. researchgate.net

The solid-state structures of the related diuretic, chlorothiazide (B1668834), and its sodium and potassium salts have also been extensively studied. nih.govresearchgate.netnih.gov For instance, the sodium salt of chlorothiazide forms a triclinic crystal system with the space group P-1 and displays a complex polymeric-type supramolecular structure involving water bridges. nih.govresearchgate.net The potassium salt of chlorothiazide can crystallize in different forms, including a monoclinic dihydrate (space group C2/c) and a triclinic monohydrate hemiethanolate (space group P-1), both featuring intricate intermolecular self-assembly. nih.gov These examples underscore the diverse and complex hydrogen bonding networks that can be formed by molecules containing thiazide and related heterocyclic systems.

The detailed crystallographic data for these analogues are summarized in the interactive tables below, providing a foundation for predicting the potential crystal structure and packing of this compound.

Interactive Data Table: Crystal Data and Structure Refinement for Selected Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | Triclinic | P-1 | 7.1278(4) | --- | --- | --- | --- | --- | researchgate.net |

| 2-Chloro-N-(2,5-dichlorophenyl)acetamide | C₈H₆Cl₃NO | Triclinic | P-1 | 7.492(2) | 8.496(2) | 8.988(2) | 69.68(2) | 67.54(2) | 66.67(2) | researchgate.net |

| Chlorothiazide Sodium Dihydrate | (C₇H₅ClN₃O₄S₂)Na·2H₂O | Triclinic | P-1 | --- | --- | --- | --- | --- | --- | nih.govresearchgate.net |

| Chlorothiazide Potassium Dihydrate | (C₇H₅ClN₃O₄S₂)K·2H₂O | Monoclinic | C2/c | 18.328(4) | 7.3662(16) | 19.993(5) | 90 | 99.729(3) | 90 | nih.gov |

| Chlorothiazide Potassium Monohydrate Hemihydrate | (C₇H₅ClN₃O₄S₂)K·H₂O·0.5(C₂H₅OH) | Triclinic | P-1 | 7.078(3) | 9.842(5) | 21.994(11) | 87.522(13) | 84.064(14) | 78.822(12) | nih.gov |

Derivatization Strategies and Chemical Transformations of 2 2 Chlorothiazol 5 Yl Acetamide Scaffolds

Modifications at the Acetamide (B32628) Nitrogen and Carbonyl Moiety

The acetamide functionality is a versatile handle for introducing structural diversity. Both the nitrogen and the adjacent carbonyl group can participate in a range of chemical reactions, from simple substitutions to complex cyclizations.

The nitrogen atom of the acetamide group can be functionalized through N-alkylation and N-acylation reactions. These modifications are crucial for exploring the impact of substituent size, electronics, and hydrogen-bonding capacity on molecular interactions.

N-Alkylation: The introduction of alkyl groups on the acetamide nitrogen can be achieved under standard alkylating conditions. For instance, related N-(thiazol-2-yl)benzamide systems have been successfully alkylated using propargyl bromide to introduce an alkyne functionality, which can serve as a handle for further click chemistry reactions. acs.org

N-Acylation: Further acylation of the acetamide nitrogen is also a viable strategy. In related systems, such as 2-amino-4-halothiazoles, acylation reactions have been performed on Boc-protected intermediates to yield the desired N-acylated products cleanly after a deprotection step. nih.gov This two-step approach circumvents issues of low yields and mixed products that can arise from direct acylation of the less reactive acetamido-thiazole. nih.gov

Table 1: Examples of N-Alkylation/Acylation on Related Thiazole (B1198619) Scaffolds

| Starting Material Analogue | Reagent | Product Type | Reference |

|---|---|---|---|

| N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide | Propargyl bromide (HC≡CCH₂Br) | N-propargylated acetamide | acs.org |

The acetamide moiety serves as a key building block for the synthesis of more complex heterocyclic systems through cyclization reactions. These transformations construct new rings, such as thiazolidinones, pyrazolines, and pyrroles, by engaging the nitrogen and carbonyl carbon in ring-forming processes.

Thiazolidinone Formation: A common transformation involves the cyclocondensation of Schiff bases derived from the acetamide with mercaptoacetic acid (thioglycolic acid). nih.govorientjchem.org In a typical sequence, the terminal amine of a hydrazide derived from the acetamide is condensed with an aldehyde to form a Schiff base, which is then reacted with thioglycolic acid in the presence of a catalyst like anhydrous ZnCl₂ to yield the N-substituted 4-thiazolidinone ring. nih.govhilarispublisher.com This method is a robust route to creating fused heterocyclic systems. ekb.eg

Pyrazoline Ring Synthesis: The synthesis of pyrazoline rings often proceeds from α,β-unsaturated carbonyl compounds known as chalcones. dergipark.org.tr The acetamide group of the 2-(2-chlorothiazol-5-yl)acetamide can be envisioned as a precursor to an acetophenone-like moiety. This can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form a chalcone intermediate. Subsequent cyclization of this intermediate with hydrazine hydrate in a solvent like ethanol (B145695) or acetic acid yields the 1,3,5-trisubstituted-2-pyrazoline ring. dergipark.org.trrevistabionatura.org

Pyrrole Synthesis: The Paal-Knorr synthesis is a classical method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine. organic-chemistry.orgnih.gov The acetamide group in the parent scaffold can be chemically transformed into a suitable precursor. For example, modification of the acetamide could lead to a structure that, upon reaction with another component, generates the requisite 1,4-dicarbonyl intermediate, which can then be cyclized to form a pyrrole ring. nih.gov

Chemical Transformations on the Thiazole Ring

The thiazole ring itself is a key target for modification to influence the electronic and steric properties of the molecule. The chlorine atom at the C-2 position and the hydrogen at the C-4 position are the primary sites for further functionalization.

While the parent scaffold is substituted at the C-5 position, the C-4 position is available for the introduction of new functional groups. Methods for achieving this often involve the activation of the thiazole ring.

Halogenation: Direct halogenation of the thiazole ring can be challenging. However, using thiazole N-oxides as intermediates allows for regioselective halogenation. For example, after initial substitution at the more acidic C-5 position, further halogenation at C-4 can be achieved. actachemscand.org Stepwise dehalogenation can also be used to selectively functionalize these positions. actachemscand.org Another strategy involves using a 2-aminothiazol-4(5H)-one precursor, where halogens like bromine, chlorine, and iodine can be introduced at the C-4 position under Appel-related conditions. nih.gov

Other Substituents: The introduction of various substituents at the C-4 and C-5 positions can be accomplished through palladium-catalyzed C-H activation and alkenylation, providing a versatile route to multifunctionalized thiazoles. rsc.orgnih.gov

Achieving regioselectivity is paramount in the synthesis of complex molecules. For the chlorothiazole system, several strategies ensure that functional groups are introduced at specific positions.

C-H Activation: Palladium-catalyzed C-H alkenylation has proven to be a powerful tool for the sequential and regioselective construction of diversified thiazole derivatives. nih.gov This approach allows for the programmed introduction of substituents at the C-2, C-4, and C-5 positions, starting from simpler thiazole derivatives. rsc.org

N-Oxide Intermediates: The use of thiazole 3-oxides activates the ring for deprotonation. Subsequent reaction with various electrophiles leads to the regioselective introduction of substituents, primarily at the C-5 position due to its enhanced acidity. actachemscand.org However, this method also provides pathways for C-4 functionalization, especially when the C-5 position is blocked or through sequential reactions. actachemscand.org

Table 2: Strategies for Regioselective Functionalization of the Thiazole Ring

| Strategy | Target Position(s) | Key Features | Reference(s) |

|---|---|---|---|

| Pd-Catalyzed C-H Alkenylation | C-2, C-4, C-5 | Sequential and programmed functionalization | rsc.org, nih.gov |

| Thiazole N-Oxide Chemistry | C-4, C-5 | Controlled halogenation/dehalogenation and substitution | actachemscand.org |

Linker Modifications and Extensions in Thiazole-Acetamide Architectures

The acetamide group often functions as a linker connecting the chlorothiazole core to another chemical moiety. Modifying this linker's length, rigidity, and composition is a key strategy in drug design to optimize the spatial orientation and binding interactions of the terminal groups. acs.org

The thiazole-2-acetamide unit is recognized as a valuable rigid heterocyclic linker in the design of bioactive molecules. nih.govfrontiersin.org Research has focused on synthesizing new derivatives by attaching various side arms to the acetamide nitrogen. For example, new coumaryl-thiazole compounds have been synthesized where the acetamide moiety acts as a bridge to alkyl chains or other heterocyclic nuclei. researchgate.net This strategy allows for the exploration of a wider chemical space by varying the nature of the terminal group, leading to compounds with diverse biological profiles. nih.gov The synthesis typically involves reacting a precursor like 2-chloro-N-(thiazol-2-yl)acetamide with various amines, effectively extending the linker and introducing new functional groups. researchgate.net

Synthesis of Conjugates and Hybrid Molecular Systems from this compound Scaffolds

The synthesis of conjugates and hybrid molecular systems from the this compound scaffold is a significant area of research aimed at developing novel compounds with enhanced biological activities. This strategy involves chemically linking the this compound core to other pharmacologically active moieties to create a single molecular entity with potentially synergistic or additive effects. The inherent reactivity of the chloro group and the acetamide functional group on the scaffold provides versatile handles for various chemical transformations.

Detailed investigations into the derivatization of the this compound scaffold for the creation of such hybrid systems have explored several synthetic routes. A primary approach involves the nucleophilic substitution of the chlorine atom at the 2-position of the thiazole ring. This allows for the introduction of a wide array of molecular fragments, including other heterocyclic systems, aryl amines, and moieties with specific biological targets.

Another key strategy focuses on the modification of the acetamide side chain. The amide nitrogen and the adjacent methylene (B1212753) group can be functionalized to introduce linkers or directly couple with other molecules. These transformations are crucial for designing hybrid compounds with desired pharmacokinetic and pharmacodynamic profiles.

While the principle of creating hybrid molecules from similar chloro-acetamide and thiazole-containing precursors is established in medicinal chemistry, specific and detailed research findings on the synthesis of conjugates originating directly from the this compound scaffold were not prominently available in the reviewed literature. The following table outlines the general synthetic strategies that could be applicable for the derivatization of this specific scaffold, based on reactions of analogous compounds.

| General Derivatization Strategy | Potential Reactants/Reagents | Resulting Conjugate/Hybrid System | Potential Therapeutic Application |

| Nucleophilic substitution at C2-Cl | Amines, Thiols, Alcohols | Amine-, Thioether-, or Ether-linked conjugates | Anticancer, Antimicrobial |

| N-Alkylation of the acetamide | Alkyl halides with functional groups | Extended side-chain derivatives | Modulation of solubility and cell permeability |

| Coupling Reactions | Boronic acids, Stannanes (e.g., Suzuki, Stille coupling) | Biaryl or Hetero-biaryl systems | Kinase inhibitors, Anti-inflammatory agents |

| Click Chemistry | Azide or Alkyne functionalized molecules | Triazole-linked hybrid molecules | Broad-spectrum bioactivity |

It is important to note that while these general strategies are well-documented for other related scaffolds, the specific application and detailed outcomes for this compound require further dedicated research and reporting in scientific literature. The development of such novel hybrid molecules holds promise for the discovery of new therapeutic agents with improved efficacy and target specificity.

Structure Activity Relationship Sar Principles in Thiazole Acetamide Systems: Chemical Insights

Influence of Thiazole (B1198619) Ring Substituents on Electronic and Steric Properties

The nature and position of substituents on the thiazole ring profoundly influence the molecule's electronic and steric characteristics, which are critical determinants of biological activity. The thiazole ring itself is an electron-rich five-membered heterocycle containing both sulfur and nitrogen atoms. numberanalytics.com Substituents can modulate this electronic character, affecting how the molecule interacts with its biological target.

Electronic Effects: The reactivity and binding affinity of thiazole derivatives are heavily influenced by the electronic properties of their substituents. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring system, which can impact binding.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the thiazole ring. This can enhance certain types of interactions, such as pi-stacking or cation-pi interactions with the target protein.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or halogens (e.g., -Cl) decrease the ring's electron density. nih.gov This can make the ring more susceptible to nucleophilic attack and can favor interactions with electron-rich pockets in a receptor. In some cases, EWGs on an aryl group attached to the thiazole have been shown to be beneficial for activity. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), help quantify these effects by calculating properties like net atomic charges and HOMO-LUMO energy gaps, which correlate with the molecule's reactivity. researchgate.net

Bulky Substituents: Large groups, like a tert-butyl group, can improve lipophilicity, potentially enhancing cellular absorption. acs.org However, they can also cause steric hindrance, preventing the molecule from binding effectively if the binding pocket is narrow.

Small Substituents: The introduction of a smaller group, such as a methyl group, can positively influence the geometrical conformation, improving the fit within a binding site by altering the molecule's shape and reducing steric clashes. acs.org

Change in Binding Mode: In a striking example, the presence or absence of methyl groups on thiazole rings within a DNA-binding molecule was shown to completely alter its mechanism. The non-methylated version binds to the minor groove of DNA, whereas the methylated analogue acts as an intercalator, demonstrating the profound impact of seemingly minor steric changes. nih.gov

| Substituent Type | Example | Impact on Thiazole Ring | Consequence for Biological Activity |

| Electron-Donating | Methyl (-CH3), Methoxy (-OCH3) | Increases electron density. | Can enhance pi-stacking or cation-pi interactions. |

| Electron-Withdrawing | Nitro (-NO2), Chloro (-Cl) | Decreases electron density. | May favor interactions with electron-rich binding pockets. nih.gov |

| Steric Bulk | tert-Butyl | Increases lipophilicity; can cause steric hindrance. | May enhance cellular uptake but can also prevent binding. acs.org |

| Small Steric Group | Methyl (-CH3) | Can alter molecular conformation to improve fit. | Can switch binding mode entirely (e.g., from groove binding to intercalation). acs.orgnih.gov |

Role of the Acetamide (B32628) Moiety in Modulating Molecular Interactions

The acetamide moiety (-NH-C(=O)-CH2-) is not merely a passive linker; it plays an active and critical role in defining the molecule's biological activity through its ability to form key molecular interactions. It frequently acts as a bridge connecting the thiazole core to another pharmacophoric group. nih.govresearchgate.net

The primary function of the acetamide group is its participation in hydrogen bonding. The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are fundamental for anchoring the molecule within its target binding site. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, hydrogen bonding was found to be crucial for their inhibitory activity against the urease enzyme. nih.gov

Furthermore, the acetamide linker can establish specific intramolecular hydrogen bonds that pre-organize the molecule into a bioactive conformation. Studies on heterocyclic γ-amino acids have shown that an acetamide group can form a stable seven-membered ring (a C₇-turn) via a hydrogen bond. acs.org This conformational rigidity can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. In some thiazole-containing molecules, a unique 1,4-S···O interaction between the thiazole's sulfur atom and the acetamide's carbonyl oxygen can further stabilize this conformation. acs.org

The synthesis of various thiazole-acetamide derivatives has confirmed that the amide bridge is a vital component for linking different structural units to achieve desired biological effects, such as cytotoxicity in anticancer research. dergipark.org.tr

| Interaction Type | Involving | Role in Molecular Activity |

| Hydrogen Bond Donor | Amide N-H | Anchors the molecule in the target binding site. nih.gov |

| Hydrogen Bond Acceptor | Carbonyl C=O | Orients the molecule for optimal binding. |

| Intramolecular H-Bond | Amide N-H with another acceptor | Pre-organizes the molecule into a rigid, bioactive conformation (e.g., C₇-turn). acs.org |

| Stereoelectronic Interaction | Thiazole Sulfur and Carbonyl Oxygen | Provides additional conformational stability (1,4-S···O interaction). acs.org |

Impact of Linker Length and Conformational Flexibility on Molecular Recognition

The acetamide group often serves as a linker, and its length, rigidity, and conformational flexibility are critical for correctly positioning the connected pharmacophores for optimal interaction with a biological target. nih.govresearchgate.net The precise distance and orientation between the thiazole ring and other functional groups can be the difference between a highly potent compound and an inactive one.

Modifications to the linker can have dramatic effects. For example, in a series of thioacetamide-triazoles developed as antibacterial agents, introducing a methyl branch to the thioacetamide (B46855) linker led to a significant loss of activity. wustl.edu This suggests that the added steric bulk or the altered conformation prevents the molecule from adopting the necessary geometry to interact with its target.

The design of new potential tubulin inhibitors has utilized the thiazole-2-acetamide moiety as a rigid heterocyclic linker to replace more flexible linkers found in other inhibitors. nih.gov This strategy aims to lock the molecule into a more favorable binding conformation. The length of the linker is also a key parameter; linkers that are too short may not allow the terminal groups to reach their respective binding pockets, while linkers that are too long may introduce excessive flexibility, which is entropically unfavorable for binding. Therefore, the acetamide linker provides a balance of structural rigidity and length that is often optimal for biological activity.

Strategic Bioisosteric Replacements within the Thiazole-Acetamide Scaffold

Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a powerful strategy in drug design to improve potency, selectivity, or metabolic stability. The thiazole-acetamide scaffold offers several opportunities for such strategic replacements.

Thiazole Ring Replacements: The thiazole ring itself can be considered a bioisostere of other groups or can be replaced by one.

In one class of 5-HT₃ receptor antagonists, the thiazole ring was successfully used as a bioisostere for a carbonyl group , demonstrating its ability to mimic the electronic and steric properties of a different functional group. nih.gov

Conversely, the thiazole ring can be replaced by other heterocycles to probe for improved activity. For example, replacing a phenyl ring with a thiazole has been shown to retain good activity in certain antibacterial compounds. wustl.edu In other contexts, heterocycles like 1,2,4-oxadiazoles have been investigated as potential bioisosteres for the thiazole ring. researchgate.net

Acetamide Moiety Replacements: The acetamide linker or its components can also be substituted.

In a search for acetylcholinesterase inhibitors, a thiazolidine moiety was explored as a bioisosteric replacement for urea/thiourea (B124793) groups, which share some structural similarities with the amide functionality. acs.org

The central thioacetamide linker in some antibacterial agents was found to be critical, as its replacement with other groups often led to a decrease in activity, highlighting the specific importance of this linker in that particular scaffold. wustl.edu

These examples show that strategic bioisosteric replacements can lead to novel compounds with retained or even enhanced biological activity, providing valuable insights into the key interactions of the original scaffold.

| Original Group | Bioisosteric Replacement | Context/Example | Outcome |

| Carbonyl Group | Thiazole Ring | 5-HT₃ receptor antagonists nih.gov | Resulted in highly potent and selective compounds. |

| Phenyl Ring | Thiazole Ring | Thioacetamide-triazole antibacterials wustl.edu | Retained good MIC activity. |

| Thiazole Ring | 1,2,4-Oxadiazole | General drug discovery researchgate.net | Investigated to maintain activity while altering properties. |

| Urea/Thiourea | Thiazolidine | Acetylcholinesterase inhibitors acs.org | Explored to modulate biological effects. |

Computational Chemistry and Molecular Modeling of 2 2 Chlorothiazol 5 Yl Acetamide Systems

Molecular Docking Studies Focusing on Ligand-Receptor Binding Modes and Interaction Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). For compounds like 2-(2-chlorothiazol-5-yl)acetamide, these studies are crucial for understanding their potential mechanism of action. Research on related chloroacetamides with thiazole (B1198619) or thiadiazole scaffolds indicates that these molecules can interact with various biological targets, including enzymes and receptors critical to cellular processes. uran.ua

The primary goal of docking studies for this compound is to identify key binding modes and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The chloroacetamide moiety and the chlorothiazole ring are key features; the chlorine atom can enhance lipophilicity, aiding in cell membrane penetration, while the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. Studies on similar structures suggest that chloroacetamide derivatives can exhibit inhibitory activity against enzymes involved in cancer cell proliferation. uran.ua

Docking simulations provide data on binding affinity (often expressed as a docking score or binding energy), which helps to rank potential drug candidates. The analysis also reveals the specific amino acid residues in the receptor's active site that interact with the ligand.

Table 1: Example of Molecular Docking Results for a Thiazole Derivative against a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |

| VAL-61, LEU-148 | Hydrophobic | ||

| Inhibition Constant (Ki, µM) | 2.1 | ASP-161 | Electrostatic |

Note: This data is illustrative and based on typical findings for related compounds.

Quantum Chemical Calculations for Electronic Structure, Charge Distribution, and Reactivity Prediction

These calculations can determine key structural parameters like bond lengths and angles with high accuracy, which can be validated against experimental data from X-ray crystallography of related compounds. asianpubs.orgresearchgate.net Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity and kinetic stability. The distribution of electrostatic potential and Mulliken charges reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Structural and Electronic Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length (Å) | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| C-Cl (thiazole) | 1.74 Å | |

| Bond Angle (°) | O=C-N | 122.5° |

| C-N-C (amide-thiazole) | 128.0° | |

| Electronic Property | HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV | |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are theoretical predictions based on DFT calculations for analogous structures.

Conformational Analysis and Energetic Landscape Exploration

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N amide bond is of particular interest, potentially leading to different stable conformers (e.g., cis and trans). rsc.org The relative energies of these conformers determine their population at equilibrium.

Table 3: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (O=C-N-C_thiazole) | Relative Energy (kcal/mol) | Stability |

| A (trans-like) | ~180° | 0.00 | Most Stable |

| B (cis-like) | ~0° | +3.5 | Less Stable |

| Transition State | ~90° | +12.8 | Energy Barrier |

Note: Data is illustrative, representing typical energy differences found in similar amide systems.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry can also be used to model chemical reactions, providing a detailed understanding of the reaction mechanism, including the structures of transition states and intermediates. The synthesis of this compound typically involves the nucleophilic acyl substitution of an aminothiazole derivative with chloroacetyl chloride. uran.uaresearchgate.net

Theoretical models can map out the entire reaction pathway for this synthesis. This involves calculating the energy profile as the reactants are converted into products. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and, consequently, the reaction rate. Such studies can confirm the role of reagents like triethylamine (B128534), which acts as a base to neutralize the HCl formed during the reaction, thereby driving the equilibrium towards the product. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of how the bonds are formed and broken during the reaction.

Table 4: Key Steps in the Proposed Synthesis Mechanism

| Step | Description | Key Species Involved |

| 1 | Nucleophilic attack of the amine | The nitrogen of the aminothiazole attacks the carbonyl carbon of chloroacetyl chloride. |

| 2 | Formation of a tetrahedral intermediate | A short-lived, high-energy intermediate is formed. |

| 3 | Elimination of the leaving group | The C-Cl bond in the original acyl chloride breaks, and the carbonyl double bond reforms. |

| 4 | Deprotonation | A base (e.g., triethylamine) removes a proton from the nitrogen atom to yield the final amide product. |

Advanced Chemical Applications and Roles As Synthetic Intermediates

Utility in Multi-Step Organic Synthesis as Key Intermediates

2-(2-Chlorothiazol-5-yl)acetamide serves as a crucial building block in multi-step organic synthesis. The reactivity of its chloro- and acetamide- moieties allows it to be a precursor for a wide range of derivatives. The chlorine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution, while the acetamide (B32628) group's active methylene (B1212753) and amide nitrogen can participate in various condensation and cyclization reactions.

The synthesis of this key intermediate often begins with a precursor like 2-chloro-5-chloromethyl-thiazole, which can be prepared through various patented methods. google.com The chloromethyl group is then converted to the final acetamide structure.

Research on analogous structures, such as N-substituted 2-chloroacetamides, demonstrates their utility in reacting with various nucleophiles to build larger molecules. For instance, chloroacetamide derivatives are frequently reacted with amines, thiols, and other nucleophiles to form new carbon-nitrogen and carbon-sulfur bonds, a common strategy in the synthesis of biologically active compounds. researchgate.netbanglajol.info The reaction of N-(thiazol-2-yl) chloroacetamide with thiourea (B124793) or semicarbazide, for example, leads to the formation of new heterocyclic rings. researchgate.netresearchgate.net This highlights the potential of this compound to undergo similar transformations, making it a valuable intermediate for creating diverse chemical libraries.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reactive Site | Reagent/Condition | Resulting Transformation | Potential Product Class |

|---|---|---|---|

| 2-Chloro group | Nucleophiles (e.g., amines, thiols) | Nucleophilic Aromatic Substitution | Substituted 2-aminothiazoles or 2-thio-thiazoles |

| Acetamide CH₂ | Strong base, then electrophile | Alkylation/Acylation | α-Substituted acetamides |

| Acetamide Group | Condensing agents, bifunctional reagents | Cyclization/Condensation | Fused heterocyclic systems |

| Whole Molecule | Coupling reactions (e.g., Suzuki, Heck) | C-C bond formation | Biaryl or vinyl-thiazole derivatives |

Precursors for the Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent precursor for synthesizing complex heterocyclic systems. The acetamide side chain can be manipulated to build new rings onto the existing thiazole core.

One common strategy involves the reaction of a chloroacetamide moiety with a reagent like ammonium (B1175870) thiocyanate (B1210189), which can lead to the formation of a thiazolidin-4-one ring system. mdpi.com Furthermore, intramolecular cyclization reactions are a powerful tool. In related systems, a chloroacetamide derivative reacts with 3-cyano-4,6-dimethyl-2-mercaptopyridine, and the resulting intermediate undergoes intramolecular cyclization to furnish a complex thieno[2,3-b]pyridine (B153569) derivative. mdpi.com This type of reaction pathway demonstrates how the acetamide portion of this compound can be used to construct fused ring systems.

The synthesis of novel thiazole derivatives bearing a sulfonamide moiety has been shown to produce complex fused systems like pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. iaea.org These multi-step syntheses often rely on the reactivity of a core thiazole structure, showcasing the potential of this compound to serve as a starting point for similarly complex heterocyclic targets. The combination of the reactive chloro group and the versatile acetamide functional group provides a platform for sequential reactions that build molecular complexity. evitachem.com

Exploration in Materials Science Applications

While specific research into the materials science applications of this compound is not extensively documented, the inherent properties of its core structure suggest significant potential. Thiazole and its derivatives are known to be excellent components in functional materials due to their electronic and photophysical properties.

The thiazole ring is a π-conjugated system that can facilitate charge transport and exhibit luminescence, making it a desirable building block for organic electronics. nih.gov Carbazole derivatives containing thiazole moieties, for example, have been synthesized and investigated for their electrochemical and optical properties, with applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The rigid, planar structure of the thiazole ring contributes to favorable packing in the solid state and efficient electronic communication within a larger conjugated molecule.

The presence of a chlorine atom on the thiazole ring can further modulate these electronic properties. Halogen substitution is a known strategy to tune the energy levels (HOMO/LUMO) of organic materials, which in turn affects their optical absorption, emission color, and charge-carrier injection/transport capabilities. nih.gov Therefore, this compound could serve as a key intermediate for synthesizing novel dyes, sensors, or electronic materials where fine-tuning of these properties is required. Computational studies on similar chloro-substituted benzothiazole (B30560) compounds have explored their structural, electronic, and optical properties, indicating a strong interest in how halogenation impacts the behavior of these heterocyclic systems for potential applications. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorothiazol-5-yl)acetamide, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis of chloroacetamide derivatives typically involves condensation reactions between chloroacetyl chloride and amine-containing precursors under reflux conditions. For example, triethylamine is often used as a base to neutralize HCl byproducts, and reactions are monitored via thin-layer chromatography (TLC) for completion . Reaction optimization can include adjusting solvent systems (e.g., dioxane or ethanol-DMF mixtures) and temperature gradients. Post-synthesis purification via recrystallization (e.g., using pet-ether) ensures high yields and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the chlorothiazole and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O) and C-Cl bonds. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially when targeting >95% purity for biological assays .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based tests) using cancer cell lines to evaluate antiproliferative potential. Parallel antimicrobial screening against Gram-positive/negative bacteria and fungi (via broth microdilution) can identify broad-spectrum activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for potency comparisons. Ensure all studies adhere to in vitro research guidelines, as commercial products are not approved for therapeutic use .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model reaction pathways, while molecular docking predicts interactions with biological targets (e.g., enzymes in proteomics). Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize conditions (e.g., solvent polarity, catalyst loading). ICReDD’s approach combines computational reaction path searches with experimental feedback loops to accelerate discovery .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

- Methodological Answer : Employ factorial experimental designs to isolate variables such as cell line heterogeneity, incubation time, and compound solubility. Use statistical tools (ANOVA, t-tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. necrosis markers) and replicate studies under standardized conditions. Metadata sharing and open-access platforms enhance reproducibility .

Q. What advanced methodologies elucidate the compound’s mechanism of action in proteomics or medicinal chemistry?

- Methodological Answer : Proteomic profiling (e.g., SILAC or iTRAQ labeling) identifies protein targets and pathways affected by the compound. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities. For mechanistic studies, time-resolved spectroscopy or cryo-EM can visualize structural changes in target proteins. Integrate these with molecular dynamics simulations to map interaction dynamics .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions. Use chiral HPLC or circular dichroism (CD) to monitor stereochemical purity during scale-up. Membrane separation technologies (e.g., nanofiltration) improve yield by isolating intermediates. Collaborate with process control algorithms (e.g., PID controllers) to maintain optimal reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.